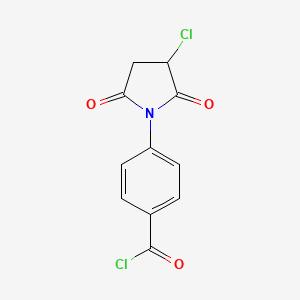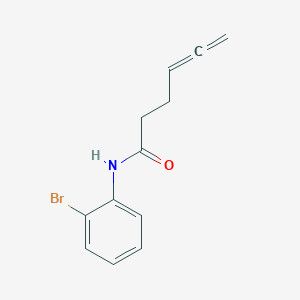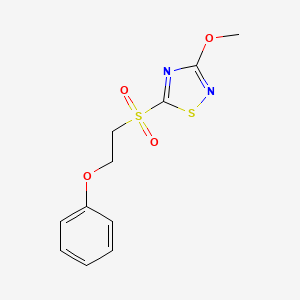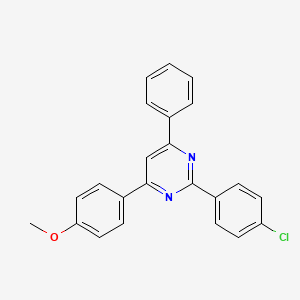
4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various scientific fields. The compound is characterized by the presence of a benzoyl chloride group attached to a pyrrolidinone ring, which is further substituted with a chlorine atom.
Vorbereitungsmethoden
The synthesis of 4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride typically involves the reaction of 4-aminobenzoyl chloride with 3-chloro-2,5-dioxopyrrolidin-1-yl. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and pyrrolidinone derivatives.
Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed .
Wissenschaftliche Forschungsanwendungen
4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride involves its reactivity with nucleophiles and electrophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with various functional groups. This reactivity makes it a valuable tool in organic synthesis and chemical modification processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride include:
4-(2,5-Dioxopyrrolidin-1-yl)benzoyl chloride: Lacks the chlorine substitution, resulting in different reactivity.
4-(3-Bromo-2,5-dioxopyrrolidin-1-yl)benzoyl chloride: Substituted with a bromine atom instead of chlorine, affecting its chemical properties.
4-(3-Fluoro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride: Contains a fluorine atom, which influences its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
850148-33-3 |
|---|---|
Molekularformel |
C11H7Cl2NO3 |
Molekulargewicht |
272.08 g/mol |
IUPAC-Name |
4-(3-chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride |
InChI |
InChI=1S/C11H7Cl2NO3/c12-8-5-9(15)14(11(8)17)7-3-1-6(2-4-7)10(13)16/h1-4,8H,5H2 |
InChI-Schlüssel |
FMEPFGHBKTXATO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14177543.png)
![2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione](/img/structure/B14177545.png)

![4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14177557.png)
![2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14177559.png)
![Bis[3-(4-methylcyclohexyl)butyl] propanedioate](/img/structure/B14177563.png)

![Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate](/img/structure/B14177578.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)-](/img/structure/B14177580.png)

![8-Bromo-2-(bromomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14177591.png)
![(Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B14177603.png)
![4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14177605.png)
![1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene](/img/structure/B14177609.png)
